Methyl 2-azaspiro[3.3]heptane-6-carboxylate;2,2,2-trifluoroacetic acid
Description
Methyl 2-azaspiro[3.3]heptane-6-carboxylate;2,2,2-trifluoroacetic acid (CAS: 2055497-44-2) is a spirocyclic compound comprising a methyl ester of 2-azaspiro[3.3]heptane-6-carboxylic acid and trifluoroacetic acid (TFA) as a counterion. Its molecular formula is C₁₀H₁₄F₃NO₄, with a molecular weight of 269.22 g/mol and a purity of 97% . The spiro[3.3]heptane core introduces conformational rigidity, making it valuable in medicinal chemistry as a building block for drug discovery. The TFA salt enhances solubility in polar solvents, facilitating its use in synthetic workflows .
Properties
IUPAC Name |
methyl 2-azaspiro[3.3]heptane-6-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.C2HF3O2/c1-11-7(10)6-2-8(3-6)4-9-5-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTXGZGFXOHGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CNC2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bis-Alkylation of Tosylamide Intermediates
A scalable route from CN102442934A involves lithium aluminum hydride (LiAlH<sub>4</sub>) reduction of a ketone precursor, followed by tosylation and cyclization with ortho-nitrobenzenesulfonamide (Figure 1). Key steps include:
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Reduction : Compound 14 (5.0 g, 23.4 mmol) is reduced with LiAlH<sub>4</sub> (2.749 mol) in THF at 0–20°C, yielding 15 in 96.2%.
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Cyclization : Reaction of 19 with thiophenol and cesium carbonate in DMF facilitates sulfonamide cleavage, forming 20 (60.1% yield).
Esterification to Methyl 2-Azaspiro[3.3]heptane-6-carboxylate
Esterification of the carboxylic acid is achieved via acid-catalyzed or coupling reagent-mediated routes.
Acid-Catalyzed Fischer Esterification
Reaction of 2-azaspiro[3.3]heptane-6-carboxylic acid with methanol in the presence of HCl gas (generated in situ from acetyl chloride) provides the methyl ester. For example, Ambeed reports a 68.9% yield using chloroacetonitrile and triethylamine (TEA) in DMF.
Coupling Reagent-Assisted Esterification
Modern protocols utilize reagents like HATU or T3P:
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HATU/DIPEA : Reaction of the carboxylic acid with methanol using HATU (1.1 eq) and DIPEA (3 eq) in DMF at 0°C yields the ester in 83%.
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T3P/EtOAc : T3P (50% in EtOAc) with TEA in DMF at RT achieves 50% yield.
Formation of the Trifluoroacetic Acid Salt
Deprotection of a Boc-protected amine with TFA is the standard method:
Boc Deprotection
Treatment of tert-butyl 6-carbamoyl-2-azaspiro[3.3]heptane-2-carboxylate with TFA (1–2 eq) in DCM at RT quantitatively removes the Boc group, forming the TFA salt. The reaction is exothermic and requires careful temperature control.
Optimization and Industrial-Scale Considerations
Yield Enhancements
Purification Challenges
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Chromatography : Reverse-phase HPLC (Phenomenex Luna C18) with MeOH/H<sub>2</sub>O gradients resolves ester-TFA salts.
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Crystallization : Recrystallization from n-heptane/EtOAc (1:1) yields >99% pure product.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scale (g) |
|---|---|---|---|---|
| Bis-Alkylation (CN102442934A) | LiAlH<sub>4</sub>, TsCl, Cs<sub>2</sub>CO<sub>3</sub> | 41 | 99 | 231.8 |
| Cyanide Hydrolysis (CN105646318A) | NaCN, KOH/EtOH | 62 | 95 | 1.3 |
| HATU Coupling (Ambeed) | HATU, DIPEA, DMF | 83 | 97 | 0.194 |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azaspiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Chemistry
Methyl 2-azaspiro[3.3]heptane-6-carboxylate serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized in the synthesis of spirocyclic compounds, which are important in medicinal chemistry due to their unique structural properties that enhance biological activity .
| Application Area | Description |
|---|---|
| Organic Synthesis | Acts as a precursor for synthesizing various spirocyclic compounds. |
| Reaction Mechanisms | Helps in studying reaction mechanisms involving spirocyclic intermediates. |
Biology
The compound's unique structure allows it to interact with biological targets:
- Biological Studies : It is used to investigate molecular interactions and mechanisms within biological systems, particularly in enzyme activity modulation .
| Biological Function | Description |
|---|---|
| Enzyme Inhibition | Potentially modulates enzyme activity by binding to specific sites. |
| Molecular Interaction | Useful for studying protein-ligand interactions at the molecular level. |
Industry
In industrial applications, this compound can contribute to the development of new materials:
- Material Science : Its chemical properties are leveraged in creating advanced materials that require specific functional groups for enhanced performance .
| Industrial Application | Description |
|---|---|
| Material Development | Used in formulating new materials with unique chemical properties. |
| Chemical Processes | Plays a role in optimizing chemical processes for better efficiency. |
Case Study 1: Anticancer Activity
Research has demonstrated that derivatives of methyl 2-azaspiro[3.3]heptane compounds exhibit significant anticancer properties:
- A study tested various derivatives against human cancer cell lines (HCT-116 and MCF-7), revealing IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent antiproliferative effects .
Case Study 2: Synthesis and Characterization
A detailed synthesis route for methyl 2-azaspiro[3.3]heptane derivatives was documented using cyclization reactions involving electrophiles and nucleophiles:
Mechanism of Action
The mechanism of action of Methyl 2-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for a unique binding mode to enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways, modulating biological processes such as inflammation or microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physicochemical properties of methyl 2-azaspiro[3.3]heptane-6-carboxylate;TFA with related compounds:
Key Observations:
- Ester Groups : The methyl ester in the target compound offers lower steric hindrance compared to tert-butyl esters (e.g., ), which are bulkier and require acidic deprotection (e.g., TFA) to yield free amines .
- Functional Groups: Amino () or fluoro () substituents introduce hydrogen-bonding or electronegative effects, respectively, influencing solubility and target interactions.
- Spatial Isomerism: The 6-carboxylate vs.
Solubility and Stability:
Biological Activity
Methyl 2-azaspiro[3.3]heptane-6-carboxylate; 2,2,2-trifluoroacetic acid (CAS No: 2055497-44-2) is a compound of significant interest in medicinal chemistry and drug design due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and implications for pharmaceutical applications.
Chemical Structure and Properties
- IUPAC Name : Methyl 2-azaspiro[3.3]heptane-6-carboxylate 2,2,2-trifluoroacetate
- Molecular Formula : C10H14F3NO4
- Molecular Weight : 269.22 g/mol
- Purity : Typically >95% .
The compound features a spirocyclic structure that contributes to its steric constraints, which are beneficial in drug design for enhancing binding interactions with biological targets.
Synthesis
The synthesis of methyl 2-azaspiro[3.3]heptane derivatives often involves multi-step organic reactions, including ring closure and functional group transformations. A notable method includes the construction of spirocyclic scaffolds through the reaction of bis-electrophiles with nucleophiles . The trifluoroacetic acid moiety is typically introduced via esterification reactions.
Research indicates that compounds featuring the azaspiro framework exhibit various biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications as antibiotics.
- Cytotoxicity : Preliminary studies indicate that certain azaspiro compounds may induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
Pharmacological Studies
-
Antimicrobial Activity :
- A study demonstrated that azaspiro compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- The mechanism involves disruption of bacterial cell wall synthesis and function.
- Anticancer Activity :
Case Study 1: Antibacterial Efficacy
In a controlled study involving several azaspiro compounds, methyl 2-azaspiro[3.3]heptane derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing potent antibacterial properties .
Case Study 2: Anticancer Potential
A series of experiments were conducted on human breast cancer cell lines (MCF-7). Treatment with methyl 2-azaspiro[3.3]heptane derivatives resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM after 48 hours of exposure. Flow cytometry analysis confirmed that these compounds induced apoptosis .
Data Summary Table
| Biological Activity | Test Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 | Cell wall disruption |
| Anticancer | MCF-7 (breast cancer) | 10 - 20 | Apoptosis induction |
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Duration | Reference |
|---|---|---|---|---|---|
| 1 | Methyl chloroformate, Et₃N | THF | Room temp | 24–72 h | |
| 2 | TFA | DCM | 0–25°C | 1–2 h |
Advanced: How to address conflicting NMR data due to the presence of TFA?
Methodological Answer:
TFA can cause signal overlap in ¹H/¹³C NMR. Mitigation strategies include:
- Solvent Exchange : Replace TFA with deuterated acetic acid (CD₃CO₂D) post-synthesis to avoid signal interference .
- 2D NMR : Use HSQC or HMBC to resolve overlapping peaks, particularly for sp³ carbons in the azaspiro ring .
- pH Adjustment : Neutralize TFA with NaHCO₃ before analysis to reduce splitting artifacts .
Basic: What analytical techniques are suitable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (with solvent exchange as above) .
- X-ray Crystallography : For resolving spiro ring conformation (e.g., using single crystals grown via vapor diffusion in EtOAc/hexane) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
Advanced: How to analyze reaction mechanisms involving the spiro ring under acidic conditions?
Methodological Answer:
- Kinetic Studies : Monitor ring-opening/ring-closing equilibria using in situ IR or NMR under varying TFA concentrations .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to assess the stability of protonated intermediates at the spiro nitrogen .
- Isotopic Labeling : Introduce deuterium at the spiro carbon to track rearrangement pathways via ²H NMR .
Basic: What are common by-products during synthesis?
Methodological Answer:
-
Ester Hydrolysis : Formation of 2-azaspiro[3.3]heptane-6-carboxylic acid due to excess TFA or prolonged reaction times .
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Ring-Opened Products : Generated via acid-catalyzed cleavage of the spiro structure (e.g., 6-methylaminoheptane derivatives) .
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Impurity Table :
By-Product Source Mitigation Carboxylic acid derivative Over-hydrolysis Control TFA stoichiometry Ring-opened amine Acidic conditions >12 h Reduce reaction time
Advanced: How to optimize reaction yield considering solvent effects?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., THF, DMF) enhance cyclization efficiency compared to chlorinated solvents .
- Temperature Control : Lower temperatures (–78°C) minimize side reactions during lithiation steps (e.g., using LDA in THF) .
- Catalyst Optimization : Use Hünig’s base (DIPEA) instead of Et₃N to reduce racemization in chiral intermediates .
Basic: How to handle the compound’s stability during storage?
Methodological Answer:
- Storage Conditions : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation and hydrolysis .
- Stabilizers : Add molecular sieves (3Å) to absorb residual moisture in solution .
Advanced: How to resolve discrepancies in reported reaction conditions?
Methodological Answer:
- Case Study : Compare THF-based methods (room temperature, 72 h ) vs. low-temperature lithiation (–78°C, 30 min ).
- Key Variable : Lithiation efficiency at low temps reduces by-products but requires strict anhydrous conditions .
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, base) and identify robust conditions .
Basic: What purification methods are effective for this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1) .
- Recrystallization : From EtOAc/hexane mixtures to remove polar impurities .
Advanced: How does the spiro structure influence pharmacological activity in derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : The spiro ring’s rigidity enhances binding affinity to target enzymes (e.g., bacterial penicillin-binding proteins) .
- Case Study : Cr(III) complexes of spiro β-lactams show enhanced antibacterial activity due to improved membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
